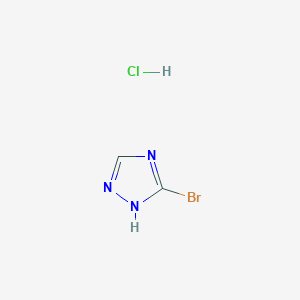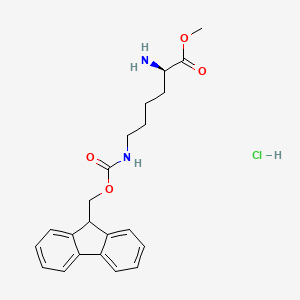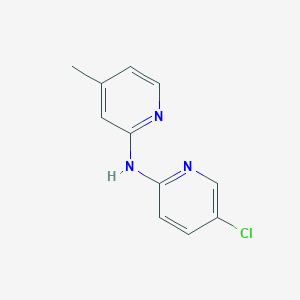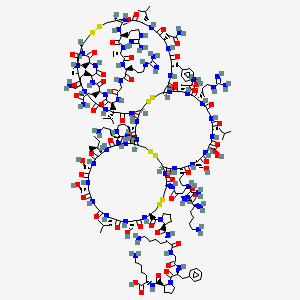
Ruscorectal (combinación)
Descripción general
Descripción
COA includes %-HPLC composition of Neoruscogenin and Ruscogenin. Exact quantitative content of the two compounds is not given as no comparison to single primary reference substances was made. This mixture is thus recommended for qualitative purposes only.
Aplicaciones Científicas De Investigación
Quimioterapia contra el cáncer
Ruscorectal, que contiene complejos iónicos de Ru (II) / (III), tiene aplicaciones potenciales en la quimioterapia contra el cáncer . Estos complejos pueden ofrecer un mayor potencial que los complejos de Pt (II), que se sabe que causan muchos efectos secundarios . Se ha prestado mucha atención a la investigación sobre líneas celulares de cáncer, y se han realizado ensayos clínicos sobre complejos de rutenio .
Tratamiento de la diabetes tipo 2
Los complejos de rutenio también están en evaluación para el tratamiento de la diabetes tipo 2 . Los mecanismos exactos y la efectividad aún están bajo investigación.
Tratamiento de la enfermedad de Alzheimer
Otra aplicación potencial de los complejos de rutenio es en el tratamiento de la enfermedad de Alzheimer . Los complejos pueden interactuar con receptores biológicos relacionados con la enfermedad, aunque se necesita más investigación para confirmar su efectividad.
Tratamiento del VIH
Los complejos de rutenio se están evaluando por su uso potencial en el tratamiento del VIH . Los complejos pueden interferir con la capacidad del virus para replicarse, pero se necesitan estudios adicionales para confirmar esto.
Fotosensibilizadores en la quimioterapia contra el cáncer
Los complejos de rutenio se están evaluando como posibles fotosensibilizadores con ligandos de polipiridina para su uso en la quimioterapia contra el cáncer . Los fotosensibilizadores son sustancias que producen un cambio químico en otra sustancia cuando se exponen a la luz.
Tratamiento de las hemorroides y anestesia local
La ruscogenina, un componente de Ruscorectal, es un esteroide antiinflamatorio que se utiliza en combinación con anestésicos locales para el tratamiento de las hemorroides y para la anestesia local .
Mecanismo De Acción
Target of Action
Ruscorectal is a combination drug that primarily targets hemorrhoids . The primary active ingredient in Ruscorectal is Ruscogenin, an anti-inflammatory steroid .
Mode of Action
It is known that ruscogenin, the primary active ingredient, exhibits anti-inflammatory properties . It is used in combination with local anesthetics for the treatment of hemorrhoids and for local anesthesia .
Biochemical Pathways
The efficacy of combination therapy, such as ruscorectal, relies on the combined treatments’ capacity to address multiple distinct pathways, leading to a reduction in drug resistance .
Result of Action
The result of Ruscorectal’s action is the alleviation of symptoms associated with hemorrhoids, likely due to the anti-inflammatory properties of Ruscogenin . .
Action Environment
It is known that the effectiveness of combination therapies can be influenced by various factors, including the patient’s overall health status, the presence of other medications, and individual genetic variations .
Análisis Bioquímico
Biochemical Properties
Ruscorectal (combination) plays a significant role in biochemical reactions due to its anti-inflammatory properties. The primary components, Ruscogenin and Neoruscogenin, interact with various enzymes and proteins to exert their effects. Ruscogenin, for instance, is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions help reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, Ruscorectal (combination) interacts with proteins involved in the immune response, modulating their activity to reduce inflammation and promote healing .
Cellular Effects
Ruscorectal (combination) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Ruscogenin, a component of Ruscorectal (combination), has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response . By inhibiting NF-κB, Ruscorectal (combination) reduces the expression of pro-inflammatory genes and cytokines, leading to decreased inflammation. Additionally, Ruscorectal (combination) has been shown to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ruscorectal (combination) involves several key interactions at the molecular level. Ruscogenin, one of the primary components, binds to specific receptors on the surface of immune cells, inhibiting their activation and subsequent release of pro-inflammatory mediators . This binding interaction leads to the inhibition of enzyme activity, such as COX and LOX, which are involved in the synthesis of inflammatory mediators . Additionally, Ruscorectal (combination) modulates gene expression by inhibiting the activation of transcription factors like NF-κB, resulting in reduced expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ruscorectal (combination) have been observed to change over time. Studies have shown that the anti-inflammatory effects of Ruscorectal (combination) are sustained over a prolonged period, with minimal degradation of its active components . The stability of Ruscorectal (combination) in laboratory settings ensures its long-term efficacy in reducing inflammation and promoting healing. Additionally, long-term studies have demonstrated that Ruscorectal (combination) does not exhibit significant cytotoxicity, making it a safe option for prolonged use .
Dosage Effects in Animal Models
The effects of Ruscorectal (combination) vary with different dosages in animal models. Studies have shown that low to moderate doses of Ruscorectal (combination) effectively reduce inflammation and promote healing without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage of Ruscorectal (combination) to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
Ruscorectal (combination) is involved in various metabolic pathways, primarily related to its anti-inflammatory properties. The primary components, Ruscogenin and Neoruscogenin, are metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of Ruscorectal (combination) into its active metabolites, which exert their therapeutic effects. Additionally, Ruscorectal (combination) has been shown to modulate metabolic flux, leading to changes in the levels of various metabolites involved in the inflammatory response .
Transport and Distribution
The transport and distribution of Ruscorectal (combination) within cells and tissues involve specific transporters and binding proteins. Ruscogenin and Neoruscogenin, the primary components of Ruscorectal (combination), are transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, these components bind to specific proteins, facilitating their distribution to target tissues. The localization and accumulation of Ruscorectal (combination) in inflamed tissues contribute to its therapeutic effects .
Subcellular Localization
The subcellular localization of Ruscorectal (combination) plays a crucial role in its activity and function. Studies have shown that Ruscogenin and Neoruscogenin, the primary components of Ruscorectal (combination), are localized in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct these components to their respective compartments. The subcellular localization of Ruscorectal (combination) ensures its optimal activity and function in reducing inflammation and promoting healing .
Propiedades
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol;(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4.C27H40O4/c2*1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3;5,16,18-24,28-29H,1,6-14H2,2-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-;16-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTJXMKBDQFMHO-RNKMQGRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1.CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1.C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H82O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50933-59-0 | |
| Record name | Ruscorectal (combination) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050933590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1495632.png)








![1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B1495694.png)


